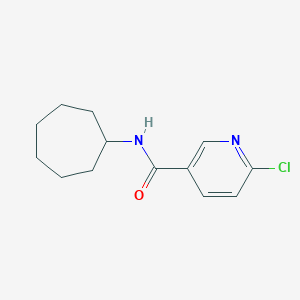
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CFMPB and is known for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of CFMPB is not fully understood. However, it has been proposed that CFMPB may exert its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. CFMPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CFMPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators and reduce pain in animal models. CFMPB has been found to have low toxicity and does not cause significant adverse effects in animal studies.
实验室实验的优点和局限性
CFMPB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and does not cause significant adverse effects in animal studies. However, CFMPB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro studies. It also has limited bioavailability and may require the use of specialized delivery systems for in vivo studies.
未来方向
There are several future directions for research on CFMPB. One area of research could focus on the development of novel delivery systems to improve its bioavailability and efficacy. Another area of research could focus on the identification of molecular targets and pathways that are involved in its antitumor and anti-inflammatory activities. Additionally, further studies are needed to evaluate the safety and efficacy of CFMPB in clinical trials.
合成方法
The synthesis of CFMPB involves a multi-step process that begins with the reaction of 2-chloro-4-fluoroaniline and pyridine-3-carboxaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to produce the corresponding amine. Finally, the amine is coupled with 4-chlorobenzoyl chloride to obtain CFMPB.
科学研究应用
CFMPB has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities. CFMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
产品名称 |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
分子式 |
C13H10ClFN2O |
分子量 |
264.68 g/mol |
IUPAC 名称 |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-6-10(15)3-4-11(12)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
InChI 键 |
HIBLMCCOWBZRPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)










![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)
